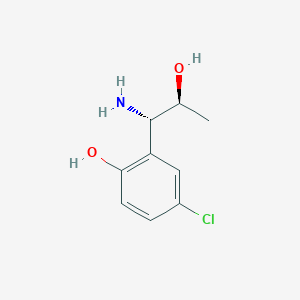
2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-chlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-chlorophenol: is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a chlorophenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorophenol and (1S,2S)-1-amino-2-hydroxypropane.
Reaction Conditions: The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-chlorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-((1S,2S)-1-Amino-2-oxopropyl)-4-chlorophenol.
Reduction: Formation of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-chloroaniline.
Substitution: Formation of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-methoxyphenol or 2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-cyanophenol.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, 2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-chlorophenol is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-chlorophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins, altering their function. The chlorophenol moiety can interact with hydrophobic pockets in enzymes, affecting their activity.
類似化合物との比較
Similar Compounds
- 2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-bromophenol
- 2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol
- 2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-iodophenol
Uniqueness
Compared to its analogs, 2-((1S,2S)-1-Amino-2-hydroxypropyl)-4-chlorophenol is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can also affect the compound’s lipophilicity, impacting its absorption and distribution in biological systems.
特性
分子式 |
C9H12ClNO2 |
|---|---|
分子量 |
201.65 g/mol |
IUPAC名 |
2-[(1S,2S)-1-amino-2-hydroxypropyl]-4-chlorophenol |
InChI |
InChI=1S/C9H12ClNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9+/m0/s1 |
InChIキー |
KCZAICOPPILPEW-SSDLBLMSSA-N |
異性体SMILES |
C[C@@H]([C@H](C1=C(C=CC(=C1)Cl)O)N)O |
正規SMILES |
CC(C(C1=C(C=CC(=C1)Cl)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


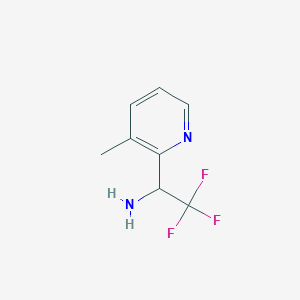
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol](/img/structure/B13041402.png)
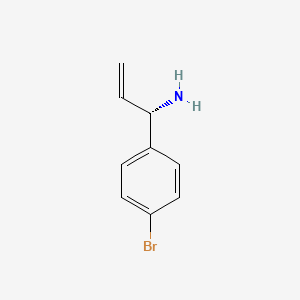


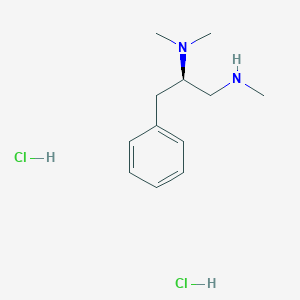
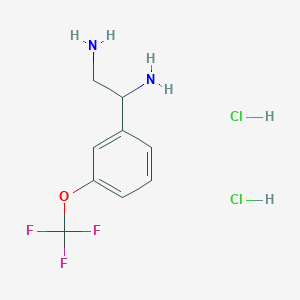
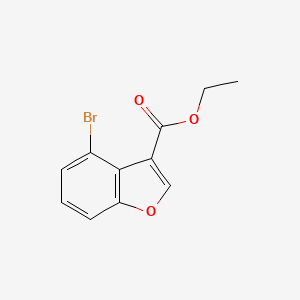
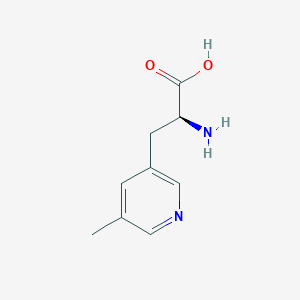


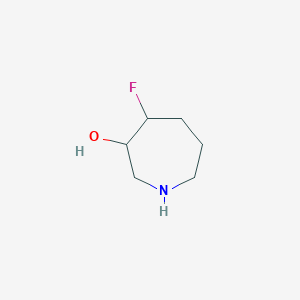
![5-Bromo-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13041461.png)
![(2R)-5-[[(2S)-2-[(4R,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid](/img/structure/B13041462.png)
